3-Bromo-2-hydroxy-6-(trifluoromethyl)benzoic acid
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Overview
Description
3-Bromo-2-hydroxy-6-(trifluoromethyl)benzoic acid: is an organic compound with the molecular formula C8H4BrF3O3 It is a derivative of benzoic acid, characterized by the presence of bromine, hydroxyl, and trifluoromethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzoic acid typically involves the bromination of 2-hydroxy-6-(trifluoromethyl)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed:
Substitution Reactions: Substituted benzoic acids with various functional groups replacing the bromine atom.
Oxidation Reactions: 3-Bromo-2-oxo-6-(trifluoromethyl)benzoic acid.
Reduction Reactions: 2-Hydroxy-6-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Chemistry: 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl and bromine substituents on biological activity. It can be used in the design of enzyme inhibitors and receptor ligands.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development. It is investigated for its potential use in treating various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Bromo-2-hydroxybenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Hydroxy-6-(trifluoromethyl)benzoic acid:
3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid: Similar structure but with different substitution pattern, leading to variations in properties and uses.
Uniqueness: 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzoic acid is unique due to the combination of bromine, hydroxyl, and trifluoromethyl groups on the benzene ring. This specific arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H4BrF3O3 |
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Molecular Weight |
285.01 g/mol |
IUPAC Name |
3-bromo-2-hydroxy-6-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H4BrF3O3/c9-4-2-1-3(8(10,11)12)5(6(4)13)7(14)15/h1-2,13H,(H,14,15) |
InChI Key |
AUBWEJCDKFLCLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)O)Br |
Origin of Product |
United States |
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